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molecular formula C11H14N2O2 B8642705 (E)-N-Butyl-1-(3-nitrophenyl)methanimine CAS No. 718-16-1

(E)-N-Butyl-1-(3-nitrophenyl)methanimine

Cat. No. B8642705
M. Wt: 206.24 g/mol
InChI Key: OWKRZFFIOJQABI-UHFFFAOYSA-N
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Patent
US04975437

Procedure details

To a solution of 64 g (0.42 mole) 3-nitrobenzaldehyde in benzene was added 29.2 g of D-butylamine. The mixture was heated to reflux in a flask equipped with a Dean-Stark trap. After 90 minutes, the theoretical amount of water had separated, and the mixture was cooled and the solvent removed under vacuum, to give 84.4 g of N-(3-nitrobenzylidene)-1-butanamine.
Quantity
64 g
Type
reactant
Reaction Step One
[Compound]
Name
D-butylamine
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:1][CH2:4][CH2:11][CH2:10][CH3:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
D-butylamine
Quantity
29.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
the theoretical amount of water had separated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=NCCCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 84.4 g
YIELD: CALCULATEDPERCENTYIELD 194.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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